(3,3-Dimethylbutan-2-yl)(methyl)amine
Description
(3,3-Dimethylbutan-2-yl)(methyl)amine is a branched secondary amine with the molecular formula C₈H₁₇N. Its structure consists of a methyl group and a 3,3-dimethylbutan-2-yl group attached to the nitrogen atom. The 3,3-dimethylbutan-2-yl substituent introduces significant steric hindrance due to its branched alkyl chain, which influences the compound’s physical and chemical properties, such as solubility, boiling point, and reactivity .
Properties
IUPAC Name |
N,3,3-trimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(8-5)7(2,3)4/h6,8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNLIXPHUXNITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84285-38-1 | |
| Record name | (3,3-dimethylbutan-2-yl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-2-amine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,3-dimethylbutan-2-amine in an appropriate solvent such as tetrahydrofuran (THF).
- Add a base, such as potassium carbonate, to the solution.
- Slowly add methyl iodide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutan-2-yl)(methyl)amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The interaction often involves the formation of hydrogen bonds, ionic interactions, and hydrophobic contacts, leading to modulation of the target’s activity.
Comparison with Similar Compounds
(a) Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine
- Structure : Replaces the methyl group on the nitrogen with an ethyl group and incorporates an imidazole ring.
- This compound is used in pharmaceutical research, highlighting the role of steric and electronic modifications in biological activity .
(b) 3-Methylbutan-2-amine (iso-Amylamine)
- Structure : A primary amine with a simpler branched chain (C₅H₁₃N).
- Key Differences : The absence of a second methyl group on the nitrogen reduces steric hindrance, resulting in higher reactivity in nucleophilic reactions (e.g., alkylation). Iso-amylamine is commonly used in agrochemical synthesis .
(c) Methyldiethanolamine (MDEA)
- Structure: A tertiary amine with two ethanol groups and one methyl group attached to nitrogen.
- Key Differences : MDEA’s hydroxyl groups enhance hydrophilicity and CO₂ adsorption capacity via carbamate formation. In contrast, (3,3-Dimethylbutan-2-yl)(methyl)amine’s hydrophobic branched chain limits its utility in gas capture but may improve lipid solubility for drug delivery .
Physicochemical Properties
Functional Comparisons
(a) Reactivity in Alkylation Reactions
(b) CO₂ Adsorption Capacity
- MDEA-modified mesoporous carbon achieves 2.63 mmol CO₂/g due to amine-CO₂ interactions. In contrast, this compound’s hydrophobic structure likely renders it ineffective for gas capture, emphasizing the importance of polar functional groups in adsorption .
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